molecular formula C20H33NO3 B2948175 1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 706762-17-6

1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No.: B2948175
CAS No.: 706762-17-6
M. Wt: 335.488
InChI Key: NVNHEOUUNGXVRH-UHFFFAOYSA-N
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Description

1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol is an organic compound that features a piperidine ring substituted with a hydroxypropyl group and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and ketones.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via an alkylation reaction using a suitable alkylating agent.

    Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be attached through an etherification reaction, where a phenol derivative reacts with an alkyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce new functional groups.

Scientific Research Applications

1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in drug discovery.

    Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropyl and phenoxy groups may play a role in binding to these targets, influencing biological pathways and exerting specific effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol: shares similarities with other piperidine derivatives and phenoxy compounds.

    2,2,6,6-Tetramethylpiperidin-4-ol: A simpler piperidine derivative without the phenoxy group.

    2,3-Dimethylphenol: A phenol derivative with similar aromatic properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

IUPAC Name

1-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO3/c1-14-8-7-9-18(15(14)2)24-13-17(23)12-21-19(3,4)10-16(22)11-20(21,5)6/h7-9,16-17,22-23H,10-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNHEOUUNGXVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(CN2C(CC(CC2(C)C)O)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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